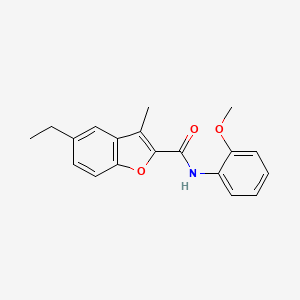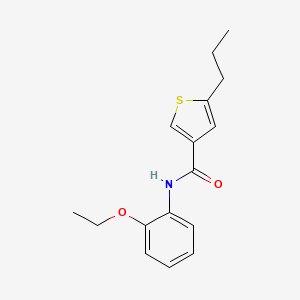
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxylate
描述
This compound is a quinoline derivative with a carboxylate functional group. Quinoline derivatives are a class of compounds that have been studied for their potential biological activities . The presence of the dimethoxyphenyl group could potentially influence the compound’s physical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques can provide information about the functional groups present and the connectivity of the atoms in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the functional groups present. For example, the carboxylate group could potentially participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the carboxylate group could influence the compound’s solubility in water .科学研究应用
Cancer Research and Drug Development
Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate serves as a precursor to cytotoxic natural products called carpatamides A–D . These compounds were isolated from marine-derived Streptomyces sp. and exhibit potential against non-small-cell lung cancer (NSCLC) . Researchers can explore its role in developing novel anticancer agents.
Organic Synthesis and Medicinal Chemistry
The compound’s olefinic structure makes it valuable in organic synthesis. Olefins, such as stilbene derivatives, play crucial roles in natural products, pharmaceuticals, and bioactive compounds . Scientists can utilize methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate as a building block for designing new molecules with desired biological activities.
Multicomponent Reactions (MCRs)
Methyl 2-formylbenzoate, a starting material related to our compound, has been used in several MCRs . Researchers can explore its reactivity in diverse multicomponent reactions to create novel scaffolds and functionalized compounds.
Neurotoxicity Studies
A newly synthesized pyrazoline derivative containing the 2,4-dimethoxyphenyl moiety was investigated for its neurotoxic potential. This compound was evaluated for its effects on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain . Methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate could be relevant in similar studies.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
methyl 7-(2,4-dimethoxyphenyl)-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-24-11-4-5-12(17(8-11)25-2)10-6-15-13(16(21)7-10)9-14(18(22)20-15)19(23)26-3/h4-5,8-10H,6-7H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RENMIMJTLXUYQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC3=C(C=C(C(=O)N3)C(=O)OC)C(=O)C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-(2,4-dimethoxyphenyl)-2-hydroxy-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 4-{5-[3-(benzyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B4735414.png)
![methyl 2-{[(5-ethyl-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4735418.png)
![8-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4735422.png)
![5-[2-(benzyloxy)-5-methoxybenzylidene]-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735425.png)
![N-1,3-benzodioxol-5-yl-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4735436.png)
![4'-cyano-4-biphenylyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4735438.png)

![5-(1,3-benzodioxol-5-yl)-1-(2-furylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4735450.png)

![3-benzyl-5-{[5-(1-naphthyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4735469.png)
![N-benzyl-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4735477.png)
![6-(4-bromobenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B4735482.png)
![N-benzyl-2-[(4,8-dimethyl-2-quinolinyl)thio]acetamide](/img/structure/B4735493.png)